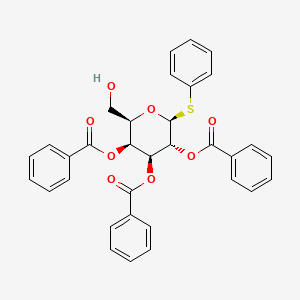
phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside is a synthetic carbohydrate derivative. It belongs to the class of thioglycosides, which are widely used in glycosylation reactions due to their stability and reactivity. This compound is often utilized in the synthesis of complex oligosaccharides and glycoconjugates, which are important in various biological processes and research applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method starts with 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, which is transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside through a series of steps involving benzylation and thiolation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzoyl protecting groups.
Substitution: The thiophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, deprotected galactopyranosides, and various substituted derivatives.
科学研究应用
Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside has several applications in scientific research:
Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of carbohydrate-protein interactions and the development of glycan-based probes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific glycosylation patterns.
作用机制
The mechanism of action of phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside involves its role as a glycosyl donor. The thiophenyl group facilitates the formation of glycosidic bonds through nucleophilic substitution reactions. The compound’s reactivity is influenced by the protecting groups and the nature of the nucleophile, allowing for selective glycosylation of target molecules .
相似化合物的比较
Similar Compounds
- Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-beta-D-glucopyranoside
- Phenyl 2,3,4,6-tetra-O-benzyl-1-seleno-beta-D-galactopyranoside
Uniqueness
Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside is unique due to its specific benzoyl protecting groups, which provide stability and influence its reactivity in glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates, offering distinct advantages in terms of selectivity and efficiency .
属性
分子式 |
C33H28O8S |
|---|---|
分子量 |
584.6 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl] benzoate |
InChI |
InChI=1S/C33H28O8S/c34-21-26-27(39-30(35)22-13-5-1-6-14-22)28(40-31(36)23-15-7-2-8-16-23)29(41-32(37)24-17-9-3-10-18-24)33(38-26)42-25-19-11-4-12-20-25/h1-20,26-29,33-34H,21H2/t26-,27+,28+,29-,33+/m1/s1 |
InChI 键 |
NEFOOVSJKFYXPY-AZLQSNHZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)SC5=CC=CC=C5)CO |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)SC5=CC=CC=C5)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


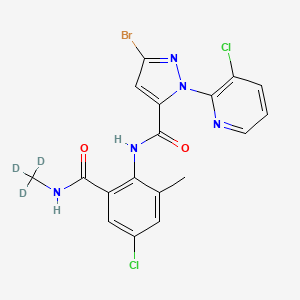
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
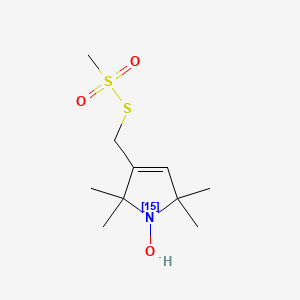
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)

![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
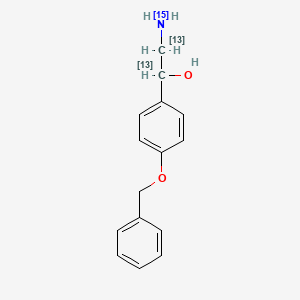
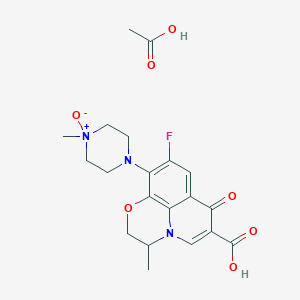
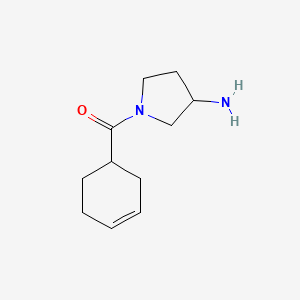
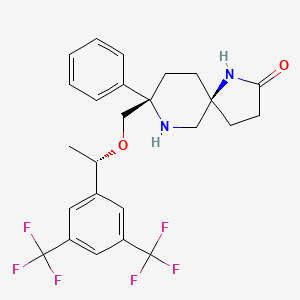
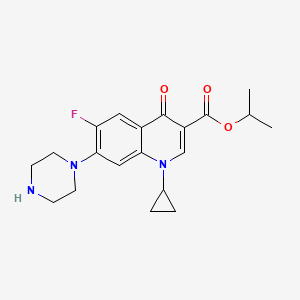
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
